molecular formula C16H20KNO4 B1405432 Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 1449201-17-5

Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No.: B1405432
CAS No.: 1449201-17-5
M. Wt: 329.43 g/mol
InChI Key: PINUCPZGRQACHO-UHFFFAOYSA-M
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Description

Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Biochemical Analysis

Biochemical Properties

Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate plays a significant role in biochemical reactions, particularly in the protection of amino groups during synthetic processes. The Boc group is commonly used to protect amines from unwanted reactions, allowing for selective modifications of other functional groups. This compound interacts with various enzymes and proteins, including those involved in peptide synthesis and modification. The nature of these interactions is primarily based on the stability and reactivity of the Boc group, which can be selectively removed under mild acidic conditions .

Cellular Effects

This compound influences cellular processes by acting as a precursor in the synthesis of bioactive molecules. Its presence in cellular environments can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites and influencing cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through the Boc group. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and reaction conditions. The compound can also bind to proteins, altering their conformation and activity. Additionally, the removal of the Boc group can lead to changes in gene expression by exposing reactive amino groups that participate in transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but can degrade under prolonged exposure to acidic or basic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a reagent for peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and can be used to study its biochemical properties without significant adverse effects. At higher doses, the compound can exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminopeptidases and carboxypeptidases, which play roles in the cleavage and modification of peptides. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of the compound are crucial for its function in biochemical reactions and cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. The localization of the compound can affect its activity and function, as it interacts with biomolecules within these subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be added under aqueous or anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection , and bases such as sodium hydroxide for the initial protection step. The reaction conditions vary depending on the desired transformation but are generally mild to avoid decomposition of the compound.

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amines and amino acids, such as tert-butoxycarbonyl-protected amino acid ionic liquids . These compounds share the common feature of having a Boc group that can be cleaved under acidic conditions to release the free amine.

Uniqueness

Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is unique due to its specific structural arrangement, which combines a Boc-protected amine with a tetrahydronaphthalene carboxylate moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

potassium;6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4.K/c1-16(2,3)21-15(20)17-11-7-8-12-10(9-11)5-4-6-13(12)14(18)19;/h4-6,11H,7-9H2,1-3H3,(H,17,20)(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINUCPZGRQACHO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC=C2C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
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Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
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Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
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Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
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Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Reactant of Route 6
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate

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